

Application Notes and Protocols for In Vitro Studies of Amlodipine Maleate

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Compound of Interest

Compound Name: *Amlodipine maleate*

CAS No.: 1357024-06-6

Cat. No.: B124478

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine maleate, a long-acting dihydropyridine calcium channel blocker, is primarily used in the management of hypertension and angina.[1] Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] Beyond its well-established cardiovascular effects, emerging in vitro research has unveiled pleiotropic activities of amlodipine, including anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer cell lines, as well as modulatory effects on endothelial and vascular smooth muscle cell functions.[4][5]

These application notes provide detailed protocols for key in vitro assays to investigate the cellular effects of **amlodipine maleate**. The protocols are designed to be adaptable to a range of cell types and research questions.

Data Presentation

Table 1: IC50 Values of Amlodipine in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Exposure Time (hours)	Assay	Reference
MDA-MB-231	Breast Cancer	8.66	48	MTT	
MCF-7	Breast Cancer	12.60	48	MTT	
A549	Non-Small Cell Lung Cancer	23	48	MTT	
H1299	Non-Small Cell Lung Cancer	25.66	48	MTT	
HT-29	Colon Cancer	>10 µg/ml (>20 µM)	48	MTT	

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **amlodipine maleate** on cell viability by measuring the metabolic activity of cells.

Materials:

- Target cells (e.g., cancer cell lines, endothelial cells, vascular smooth muscle cells)
- Complete cell culture medium
- **Amlodipine maleate** stock solution (dissolved in DMSO)
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Amlodipine Treatment:** Prepare serial dilutions of **amlodipine maleate** in culture medium from a stock solution. The final concentrations should typically range from 2.5 μ M to 50 μ M. Remove the overnight culture medium from the wells and add 100 μ L of the amlodipine-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest amlodipine dose.
- **Incubation:** Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium containing MTT. Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol facilitates the detection of apoptosis (programmed cell death) induced by **amlodipine maleate**.

Materials:

- Target cells
- Complete cell culture medium
- **Amlodipine maleate**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of **amlodipine maleate** for 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Invasion Assay (Matrigel Invasion Assay)

This assay evaluates the effect of **amlodipine maleate** on the invasive potential of cells.

Materials:

- Target cells (typically invasive cancer cell lines like MDA-MB-231)
- Serum-free cell culture medium
- Complete cell culture medium (as a chemoattractant)
- **Amlodipine maleate**
- Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)
- 24-well plates
- Cotton swabs
- Methanol
- Crystal Violet stain

Procedure:

- Chamber Rehydration: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper and lower chambers. Incubate for 2 hours at 37°C.
- Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of **amlodipine maleate**.
- Seeding: After rehydration, remove the medium and seed the cells (e.g., 5×10^4 cells) in the upper chamber.

- Chemoattraction: Add complete medium (containing fetal bovine serum) to the lower chamber as a chemoattractant.
- Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Removal of Non-invasive Cells: After incubation, use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
- Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
- Quantification: Count the number of stained, invaded cells in several microscopic fields.

Western Blotting for Signaling Pathway Analysis

This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins involved in signaling pathways affected by **amlodipine maleate**.

Materials:

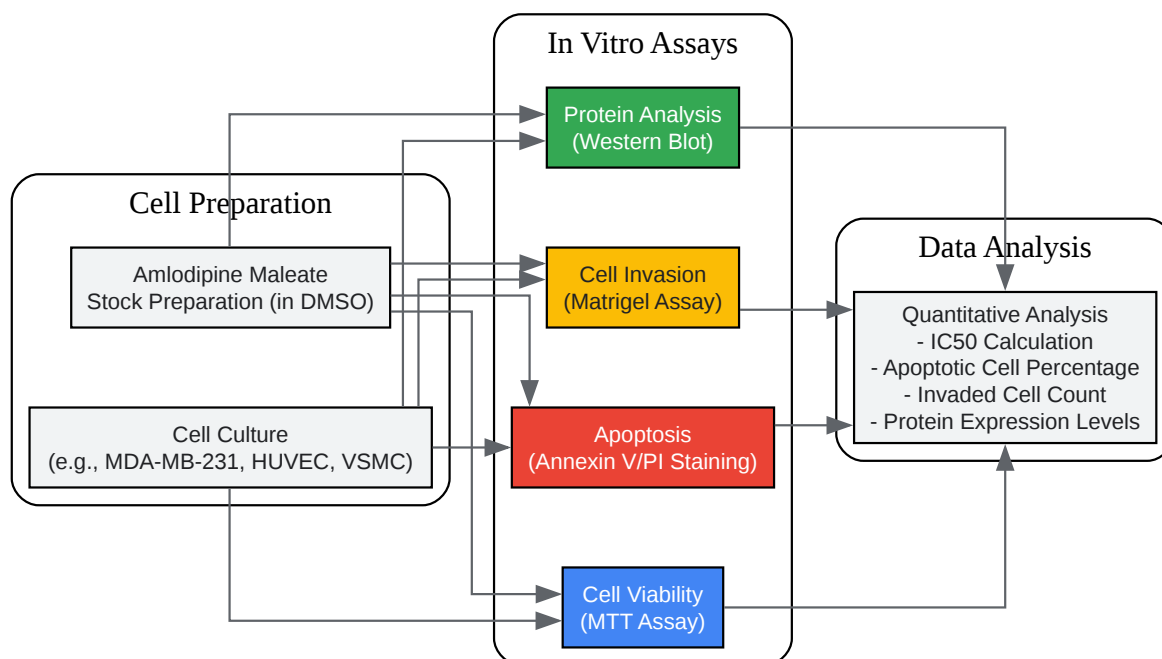
- Target cells
- **Amlodipine maleate**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-p-Akt, anti-Akt)
- HRP-conjugated secondary antibodies

- Chemiluminescent substrate
- Imaging system

Procedure:

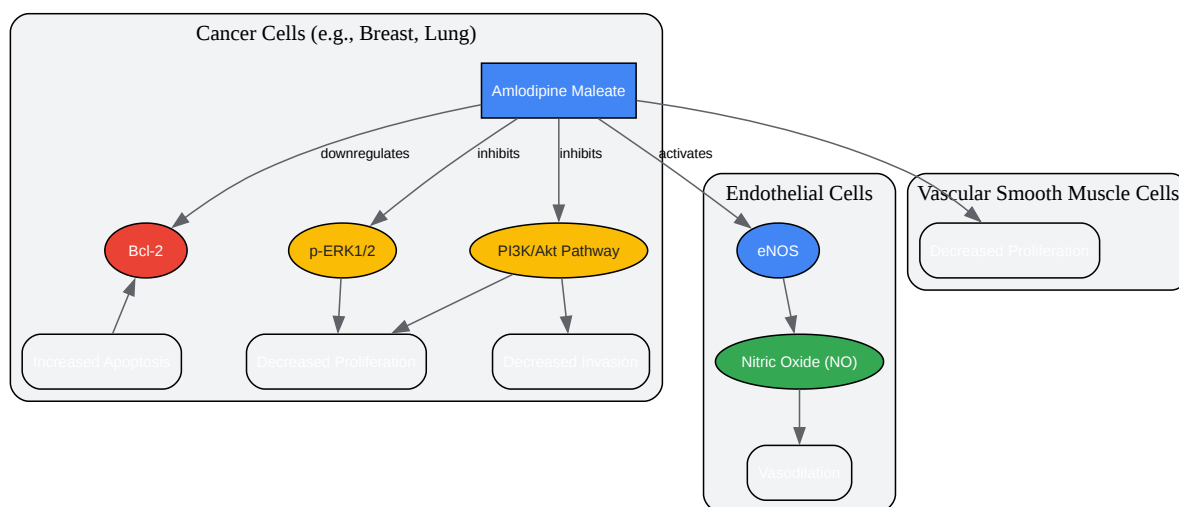
- Cell Lysis and Protein Quantification: Treat cells with **amlodipine maleate** for the desired time. Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Visualization of Experimental Workflows and Signaling Pathways



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Caption: Experimental workflow for in vitro analysis of **Amlodipine maleate**.



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Caption: Signaling pathways modulated by **Amlodipine maleate** in vitro.

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